Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (hereafter referred to as the target compound) is a functionalized tetrahydrobenzo[b]thiophene derivative with a complex substitution pattern. Its structure includes:
- A tetrahydrobenzo[b]thiophene core, providing a bicyclic framework with partial saturation.
- An ethyl ester group at position 2.
- A trichloroethylamine substituent at position 2, modified with an isobutyramido group.
Properties
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl3N2O3S/c1-4-25-15(24)12-10-7-5-6-8-11(10)26-14(12)22-16(17(18,19)20)21-13(23)9(2)3/h9,16,22H,4-8H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVOIILPPLAFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
The compound is synthesized through a multi-step process involving the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with various amines and acylating agents. The presence of the trichloroisobutyramidoethyl moiety is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄Cl₃N₃O₂S |
| Molecular Weight | 392.69 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
2.1 Antitumor Activity
Recent studies have indicated that derivatives of benzo[b]thiophene exhibit significant antitumor properties. This compound has shown promising results in inhibiting tumor cell growth.
Case Study : A study evaluated the compound's cytotoxicity against various cancer cell lines using the MTT assay. The results indicated an IC50 value ranging from 23.2 to 49.9 μM for the most active derivatives, suggesting moderate to high efficacy against tumor cells .
Table 2: Antitumor Activity Results
| Compound | IC50 (μM) |
|---|---|
| Ethyl 2-((trichloro)amido) | 23.2 - 49.9 |
| Control (5-FU) | 15.0 |
| Other derivatives | 52.9 - 95.9 |
The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies suggest that it may inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .
3.1 Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Study Findings : In vitro assays showed that the compound had a minimum inhibitory concentration (MIC) below 100 μM against several bacterial strains .
Table 3: Antimicrobial Activity
| Pathogen | MIC (μM) |
|---|---|
| Staphylococcus aureus | <50 |
| Escherichia coli | <100 |
| Mycobacterium tuberculosis | <200 |
Comparison with Similar Compounds
Key Observations :
- Halogenated analogs (e.g., bromine in ) may exhibit enhanced bioavailability due to improved membrane permeability .
Core Structure Modifications
Variations in the tetrahydrobenzo[b]thiophene core or ester group are observed in related compounds:
Key Observations :
Key Observations :
- Yields for Knoevenagel adducts () are consistently high (72–94%), indicating efficient conjugation of aromatic aldehydes .
Antioxidant and Anti-inflammatory Activities (Selected Analogs)
Data from and highlight substituent-dependent bioactivity:
Preparation Methods
Photochemical Cyclization of Diaryl-Substituted Thiophenes
Photocyclization of 4,5-diarylthiophenes under iodine catalysis represents an efficient method for generating fused benzo[b]thiophene systems. For the tetrahydro derivative, subsequent hydrogenation is required:
- Reaction Conditions :
- Substrate: 4,5-Diarylthiophene derivative
- Catalyst: Iodine (0.1 equiv)
- Solvent: Dichloromethane
- Light Source: UV-A (365 nm)
- Duration: 12–24 hours
- Hydrogenation :
This method outperforms oxidative coupling approaches using FeCl₃ or Pd catalysts, which often suffer from lower yields (50–65%).
Cyclization of Arylthioacetals
Alternative routes employ arylthioacetals cyclized via acid catalysis:
- Reagent : Amberlyst A-15 (acidic resin)
- Conditions :
- Solvent: Toluene
- Temperature: Reflux (110°C)
- Duration: 6–8 hours
- Yield : 70–78%
Introduction of the Ethyl Ester Group
The ethyl ester at position 3 is introduced early in the synthesis to stabilize the intermediate and facilitate subsequent functionalization:
Esterification of Tetrahydrobenzo[b]thiophene-3-carboxylic Acid
- Reagents :
- Carboxylic acid derivative
- Ethanol (excess)
- Concentrated H₂SO₄ (catalytic)
- Conditions :
- Temperature: Reflux (78°C)
- Duration: 12 hours
- Yield : 90–95%
Amination at Position 2
The amino group at position 2 is critical for subsequent trichloro-isobutyramidoethyl functionalization:
Direct Amination via Nitro Reduction
- Nitration :
- Reagent: HNO₃/H₂SO₄ mixture
- Temperature: 0–5°C
- Product: 2-Nitro derivative
- Yield: 75–80%
- Reduction :
Functionalization with the Trichloro-Isobutyramidoethyl Moiety
This step involves sequential alkylation and acylation to introduce the trichloro-isobutyramidoethyl group:
Trichloroethylamine Coupling
Acylation with Isobutyryl Chloride
- Reagents :
- Isobutyryl chloride (1.2 equiv)
- Base: Pyridine (3.0 equiv)
- Conditions :
Optimization and Characterization
Yield Optimization
| Step | Reagent/Catalyst | Yield (%) |
|---|---|---|
| Core Synthesis | I₂ (photocyclization) | 85–92 |
| Esterification | H₂SO₄ | 90–95 |
| Trichloroethyl Coupling | Triethylamine | 65–72 |
| Acylation | Pyridine | 80–85 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (d, 6H, (CH₃)₂CH), 2.80–3.10 (m, 4H, tetrahydro ring), 4.15 (q, 2H, OCH₂), 5.20 (s, 1H, NH), 6.95 (s, 1H, thiophene-H).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N–H bend).
Challenges and Alternative Approaches
Competing Side Reactions
Green Chemistry Alternatives
- Solvent Replacement : Substituting toluene with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.
- Catalyst Recycling : Amberlyst A-15 can be reused for up to five cycles with <5% yield loss.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2,2,2-Trichloroethylamine | 320–350 |
| Isobutyryl chloride | 280–300 |
| Pd/C (10%) | 4500–5000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
